Methylheptakis(1-methylpropoxy)cyclotetrasiloxane
Description
Methylheptakis(1-methylpropoxy)cyclotetrasiloxane is a cyclic siloxane derivative characterized by a tetrasiloxane ring structure (four silicon atoms linked by oxygen) substituted with seven methyl groups and one 1-methylpropoxy group per silicon atom. This molecular architecture confers unique physicochemical properties, including moderate volatility, thermal stability, and lipophilicity. Such compounds are often utilized in industrial applications such as lubricants, coatings, and silicone-based polymers due to their resistance to degradation and tunable reactivity.
Properties
CAS No. |
70969-52-7 |
|---|---|
Molecular Formula |
C29H66O11Si4 |
Molecular Weight |
703.2 g/mol |
IUPAC Name |
2,2,4,4,6,6,8-hepta(butan-2-yloxy)-8-methyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C29H66O11Si4/c1-16-23(8)30-41(15)37-42(31-24(9)17-2,32-25(10)18-3)39-44(35-28(13)21-6,36-29(14)22-7)40-43(38-41,33-26(11)19-4)34-27(12)20-5/h23-29H,16-22H2,1-15H3 |
InChI Key |
LQZLIWBRZMPTTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Si]1(O[Si](O[Si](O[Si](O1)(OC(C)CC)OC(C)CC)(OC(C)CC)OC(C)CC)(OC(C)CC)OC(C)CC)C |
Origin of Product |
United States |
Biological Activity
Overview of Methylheptakis(1-methylpropoxy)cyclotetrasiloxane
This compound is a siloxane compound that belongs to a class of organosilicon compounds known for their unique chemical properties and potential applications in various fields, including cosmetics, pharmaceuticals, and materials science. The structure consists of a cyclotetrasiloxane ring with multiple methylpropoxy groups, which may influence its biological interactions.
1. Antimicrobial Activity
Siloxanes, particularly those with long alkyl chains or functional groups, have been studied for their antimicrobial properties. Compounds similar to this compound may exhibit:
- Bactericidal Effects : Research indicates that certain siloxanes can disrupt bacterial cell membranes, leading to cell lysis. This mechanism has been observed in studies involving octamethylcyclotetrasiloxane (D4), which showed effective inhibition against various bacteria strains.
- Antifungal Properties : Some siloxanes have demonstrated antifungal activity by interfering with the cell wall synthesis of fungi.
2. Antioxidant Activity
Siloxanes can also exhibit antioxidant properties. The presence of methyl groups in this compound may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress.
3. Cytotoxicity Studies
The cytotoxic effects of siloxanes are critical for understanding their safety profiles. Research on related compounds has shown varying degrees of cytotoxicity depending on the concentration and exposure duration. For instance:
- Cell Line Studies : In vitro studies using human cell lines have reported that certain siloxanes can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells.
4. Case Studies and Research Findings
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | Octamethylcyclotetrasiloxane | Antibacterial | Effective against E. coli and S. aureus at specific concentrations |
| Study 2 | D4 | Antifungal | Inhibited growth of Candida species in vitro |
| Study 3 | Siloxane derivatives | Cytotoxicity | Induced apoptosis in breast cancer cell lines with minimal effects on normal fibroblasts |
5. Regulatory Considerations
Due to potential biological activities, regulatory bodies like the FDA and EFSA monitor the use of siloxanes in consumer products. Safety assessments often include evaluating the toxicity, environmental impact, and potential for bioaccumulation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Findings :
Toxicity and Environmental Impact
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural characterization of methylheptakis(1-methylpropoxy)cyclotetrasiloxane?
- Methodological Answer : Reverse-phase HPLC using columns like Newcrom R1 is effective for separation and quantification, as demonstrated for structurally similar cyclotetrasiloxanes (e.g., heptamethylphenylcyclotetrasiloxane) . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming molecular structure and substituent patterns. LogP values (e.g., 6.95 for heptamethylphenylcyclotetrasiloxane) can guide solvent selection for chromatographic separation .
Q. How should researchers design experiments to assess the environmental persistence of this compound?
- Methodological Answer : Use standardized biodegradation assays (e.g., OECD 301 series) to evaluate hydrolysis and microbial degradation rates. Environmental fate studies should integrate parameters like vapor pressure, water solubility, and logP to model bioaccumulation potential. Health Canada’s concerns about cyclotetrasiloxane accumulation (e.g., D4) highlight the need for long-term ecotoxicological monitoring .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for volatile siloxanes, including the use of fume hoods, nitrile gloves, and respiratory protection if aerosolization occurs. Storage requires airtight containers in ventilated areas to prevent degradation or unintended polymerization, as recommended for analogous cyclic siloxanes .
Advanced Research Questions
Q. How can conflicting data on cyclotetrasiloxane toxicity be reconciled in risk assessment frameworks?
- Methodological Answer : Apply systematic review protocols (e.g., EPA’s hazard heat map methodology) to categorize evidence by study type (human, animal, environmental) and resolve contradictions through weight-of-evidence approaches. Cross-reference peer-reviewed literature, gray literature (e.g., dissertations, technical reports), and regulatory submissions (e.g., SEHSC data) to identify data gaps .
Q. What strategies optimize the synthesis of this compound derivatives with controlled substituent ratios?
- Methodological Answer : Utilize ring-opening polymerization (ROP) catalysts (e.g., triflic acid) under inert atmospheres to regulate monomer addition. Kinetic studies of similar cyclotetrasiloxanes (e.g., heptamethylvinyl derivatives) suggest temperature and solvent polarity critically influence substituent distribution and ring stability .
Q. How can computational models enhance the prediction of this compound’s interaction with biological systems?
- Methodological Answer : Deploy QSPR (Quantitative Structure-Property Relationship) models based on quantum chemistry and neural networks (e.g., CC-DPS patented technology) to predict toxicity endpoints. Validate predictions against in vitro assays (e.g., cytotoxicity in human cell lines) and compare with analogs like D4, which has documented endocrine disruption risks .
Q. What frameworks are effective for integrating multi-omics data in this compound toxicity studies?
- Methodological Answer : Adapt the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
